molecular formula C12H18O B12711004 Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene CAS No. 94021-60-0

Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene

Cat. No.: B12711004
CAS No.: 94021-60-0
M. Wt: 178.27 g/mol
InChI Key: PALRMMBVTSAXSM-UHFFFAOYSA-N
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Description

Octahydrodimethyl-2,5-methano-2H-indeno[1,2-b]oxirene (CAS: 94021-60-0; EC: 301-455-0) is a bicyclic epoxide derivative characterized by a fused indene-oxirene structure with dimethyl and octahydro substitutions. Its core framework consists of a 2,5-methano bridge, creating a rigid polycyclic system.

Properties

CAS No.

94021-60-0

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3,5-dimethyl-4-oxatetracyclo[6.2.1.02,7.03,5]undecane

InChI

InChI=1S/C12H18O/c1-11-6-9-7-3-4-8(5-7)10(9)12(11,2)13-11/h7-10H,3-6H2,1-2H3

InChI Key

PALRMMBVTSAXSM-UHFFFAOYSA-N

Canonical SMILES

CC12CC3C4CCC(C4)C3C1(O2)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization Acid catalysis or metal-catalyzed 70-85 Formation of tetracyclic indeno system
Methylation Methyl iodide or dimethyl sulfate 80-90 Selective methylation at 3,5-positions
Epoxidation m-CPBA, 0-5 °C, dichloromethane 60-75 Stereoselective epoxidation
Purification Silica gel chromatography - Separation of stereoisomers

Stereochemical Considerations

  • The compound contains multiple stereocenters due to the fused ring system and the epoxide.
  • Control of stereochemistry during epoxidation is critical for obtaining the desired isomer.
  • Low temperatures and choice of epoxidizing agent influence stereoselectivity.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the ring structure and methyl substitution pattern.
  • Infrared (IR) spectroscopy identifies the epoxide functional group by characteristic absorption bands near 1250 cm⁻¹.
  • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
  • Chromatographic purity is assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Summary Table of Preparation Methods

Method Type Key Steps Advantages Limitations
Multi-step cyclization + epoxidation Cyclization → methylation → epoxidation High purity, stereocontrol Multi-step, moderate yields
Derivation from chlorinated precursors Dechlorination → rearrangement → epoxidation Utilizes existing chlorinated compounds Environmental concerns, complex

Chemical Reactions Analysis

Types of Reactions

Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene has several scientific research applications:

Mechanism of Action

The mechanism of action of octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

Heptachlor Epoxide (Oxychlordane)
  • CAS : 27304-13-8
  • Molecular Formula : C10H4Cl8O
  • Molecular Weight : 423.76
  • Key Features: Contains eight chlorine substituents on the methanoindene-oxirene core.
  • Applications: A persistent organochlorine pesticide degradation product (e.g., from heptachlor) with documented environmental toxicity .
  • Physical Properties :
    • Density: ~1.66 g/cm³ (estimated)
    • Melting Point: 215°C
    • Water Solubility: 1.359 mg/L at 26.7°C .
Chlordene Epoxide
  • CAS : 6058-23-7
  • Molecular Formula : C10H6Cl6O
  • Molecular Weight : 354.87
  • Key Features: Hexachloro-substituted derivative with a methano bridge.
  • Applications : Intermediate in pesticide synthesis; regulated under hazardous material classifications (UN 2761) .
Octahydro-2,5-methano-2H-indeno[1,2-b]oxirenol
  • CAS : 51020-94-1
  • Molecular Formula : C10H14O2
  • Molecular Weight : 166.22
  • Key Features : Hydroxyl substituent instead of chlorine; higher hydrophilicity (LogP: 0.79, PSA: 32.8 Ų) .

Functionalized Derivatives

2,5-Methano-2H-indeno[1,2-b]oxirene-3,4-dicarboxylic Acid
  • CAS : 100578-41-4
  • Molecular Formula : C12H14O5
  • Molecular Weight : 238.24
Dimeric Derivative (4,4'-[ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene))
  • CAS : 4137-71-7
  • Molecular Formula : C22H30O4
  • Molecular Weight : 358.47

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Properties Applications
Octahydrodimethyl-2,5-methanoindenooxirene 94021-60-0 Not explicitly provided N/A Dimethyl, octahydro Likely low polarity; rigid bicyclic Research intermediate
Heptachlor Epoxide (Oxychlordane) 27304-13-8 C10H4Cl8O 423.76 Octachloro High density (1.66 g/cm³); low solubility Pesticide degradation product
Octahydro-2,5-methanoindenooxirenol 51020-94-1 C10H14O2 166.22 Hydroxyl LogP: 0.79; hydrophilic (PSA: 32.8 Ų) Potential pharmaceutical precursor
Chlordene Epoxide 6058-23-7 C10H6Cl6O 354.87 Hexachloro Melting point: 215°C; UN 2761 hazard Pesticide intermediate
Dimeric Ethylene Glycol Derivative 4137-71-7 C22H30O4 358.47 Ethylene glycol bridge High molecular weight; complex structure Polymer research

Key Differences and Implications

Substituent Effects

  • Chlorinated Derivatives (e.g., Heptachlor epoxide): Exhibit high environmental persistence and bioaccumulation due to Cl substituents, making them hazardous pollutants .
  • Hydroxyl and Carboxylic Acid Derivatives : Increased hydrophilicity enhances solubility in aqueous systems, suggesting applicability in drug delivery or catalysis .
  • Dimeric Structures: Bridged derivatives like the ethylene glycol dimer offer structural novelty for advanced material design .

Biological Activity

Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene, also known as oxychlordane, is a synthetic compound with significant biological implications. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₂H₁₈O
  • Molecular Weight : 178.27 g/mol
  • CAS Number : 94021-60-0
  • Density : 1.122 g/cm³
  • Boiling Point : 233.9 °C
  • Flash Point : 76.2 °C
  • Vapor Pressure : 0.0833 mmHg at 25 °C

Oxychlordane exhibits biological activity primarily through its interaction with the endocrine system. It acts as an endocrine disruptor, affecting hormonal balance and potentially leading to various health issues.

Toxicology and Health Effects

Research indicates that oxychlordane is associated with several adverse health effects:

  • Neurotoxicity : Studies have shown that oxychlordane can affect the nervous system, leading to neurobehavioral changes in animal models.
  • Reproductive Toxicity : Exposure to oxychlordane has been linked to reproductive issues in both male and female organisms, including altered hormone levels and fertility problems.
  • Carcinogenic Potential : Some studies suggest a correlation between oxychlordane exposure and increased cancer risk, although definitive conclusions are still under investigation.

Case Study 1: Neurobehavioral Effects in Rodents

A study conducted by Goel et al. (2007) examined the neurobehavioral effects of oxychlordane in rats. The results indicated significant alterations in behavior following exposure to varying concentrations of the compound. The study highlighted the need for further research into the long-term effects of such exposure on cognitive functions.

Case Study 2: Reproductive Health in Wildlife

Research published in the Journal of Environmental Science assessed the impact of oxychlordane on fish populations in contaminated waters. The findings revealed that chronic exposure led to reproductive abnormalities and decreased population viability, emphasizing the ecological risks associated with this compound.

Research Findings

StudyFocusFindings
Goel et al., 2007NeurotoxicitySignificant behavioral changes observed in rodents after exposure
Environmental Science JournalWildlife Reproductive HealthReproductive abnormalities in fish due to chronic oxychlordane exposure
Toxicological ReviewsEndocrine DisruptionOxychlordane identified as a potent endocrine disruptor affecting hormonal balance

Q & A

Basic Research Questions

Q. What are the optimal chromatographic conditions for analyzing Octahydrodimethyl-2,5-methano-2H-indeno[1,2-b]oxirene in environmental samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness). Program the oven temperature from 50°C (hold 1 min) to 300°C at 10°C/min. Employ electron capture detection (ECD) or selected ion monitoring (SIM) for enhanced sensitivity. Internal standards like decachlorobiphenyl are recommended for quantification due to structural similarities with polycyclic epoxides .

Q. How is the stereochemical configuration of this compound determined experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For solution-phase analysis, use nuclear Overhauser effect spectroscopy (NOESY) NMR to identify spatial proximities of methyl groups and methano bridges. Coupling constants (J-values) in 1H^1H-NMR can further clarify diastereomeric relationships. Refer to EPA system naming conventions (e.g., (1aR,1bR,2S,5R,5aS,6R,6aR)-rel-) for stereochemical descriptors .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Adopt Cal/OSHA and DOT HAZMAT guidelines for toxic epoxides:

  • Use fume hoods and PPE (nitrile gloves, goggles, lab coats).
  • Store at 2–8°C in airtight containers to prevent degradation.
  • Avoid ignition sources (flash point: 11°C) and implement spill containment protocols using vermiculite or sand .

Advanced Research Questions

Q. How do stereochemical variations influence the environmental degradation pathways of this compound?

  • Methodological Answer : Compare degradation kinetics of diastereomers using aerobic/anaerobic microcosm studies. For example, (1aR,1bR)-isomers may exhibit slower hydrolysis rates due to steric hindrance around the oxirene ring. Analyze metabolites via LC-MS/MS, focusing on epoxide ring-opening products like diols or ketones. Prior studies on heptachlor epoxide show enantiomer-specific persistence in soil, suggesting similar stereochemical dependencies .

Q. How can researchers reconcile discrepancies in reported solubility data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from purity variations (e.g., 95% vs. 99% purity) or solvent polarity effects. Standardize measurements using OECD Test Guideline 105: Shake-flask method with HPLC-UV quantification. Note that predicted solubility in non-polar solvents (e.g., n-hexane) may exceed 1.9 g/cm³, while polar solvents (e.g., water) show negligible solubility (<0.1 mg/L) due to hydrophobicity .

Q. What experimental designs are effective for identifying transformation products of this compound in biotic systems?

  • Methodological Answer : Use 14C^{14}C-radiolabeled analogs in soil/water microcosms. Extract samples with dichloromethane, fractionate via silica gel chromatography, and identify metabolites using high-resolution mass spectrometry (HRMS). Compare fragmentation patterns with synthetic standards (e.g., dihydroxy derivatives). Prioritize EPA-approved protocols for pesticide degradation studies, as seen in heptachlor epoxide analysis .

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